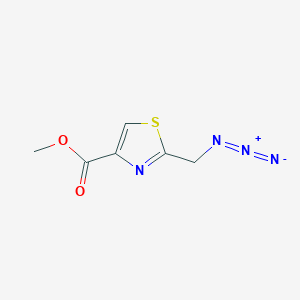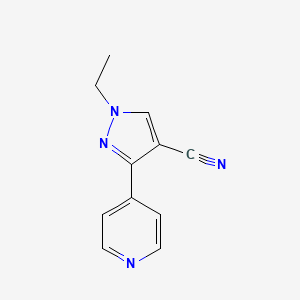
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
The compound “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile” is likely to be a heterocyclic organic compound due to the presence of pyrazole and pyridine rings. Pyrazoles are five-membered aromatic rings with two nitrogen atoms, and pyridines are six-membered aromatic rings with one nitrogen atom .
Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the aromatic rings. The electron-donating ethyl group and electron-withdrawing carbonitrile group could create a push-pull effect, potentially giving the molecule interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, as well as the electron-donating and electron-withdrawing groups. It could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Therapeutic Agents
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: is a compound of interest in the field of medicinal chemistry due to its pyrazole core, which is a common motif in many pharmacologically active molecules. Researchers utilize this compound as a building block for synthesizing novel therapeutic agents, particularly those targeting neurological disorders and inflammation .
Agricultural Chemistry: Development of Pesticides
The pyrazole ring found in this compound is also significant in the development of new pesticides. Its structural versatility allows for the creation of compounds that can interact with specific enzymes or receptors in pests, leading to the development of more effective and targeted agricultural chemicals .
Material Science: Organic Semiconductor Precursors
In material science, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile serves as a precursor for organic semiconductors. These semiconductors are used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are essential components in the field of flexible electronics .
Analytical Chemistry: Chromatographic Studies
This compound’s unique structure makes it suitable for use as a standard in chromatographic studies. It helps in the calibration of equipment and the development of new analytical methods for detecting similar structured compounds in various samples .
Biochemistry: Enzyme Inhibition Studies
Researchers in biochemistry employ 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile in enzyme inhibition studies. The compound’s ability to bind to certain enzymes allows scientists to study the mechanisms of enzyme action and to design inhibitors that can regulate biological pathways .
Chemical Education: Synthesis and Reactivity Experiments
In chemical education, this compound is used to demonstrate various organic synthesis techniques and reactivity principles to students. It provides a practical example of how different functional groups can be manipulated to achieve desired chemical transformations .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-3-pyridin-4-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXVESKKDUQSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






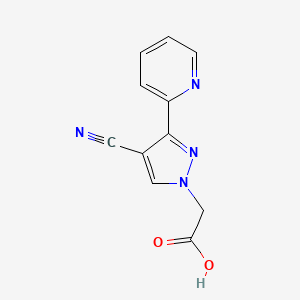

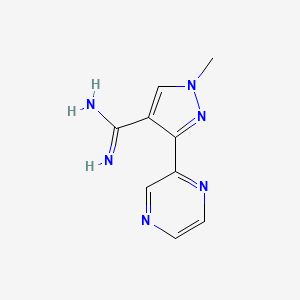


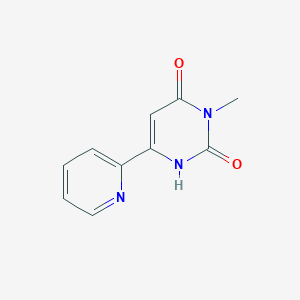
![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)
